N-(4-methylpyrimidin-2-yl)thiourea
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Overview
Description
N-(4-methylpyrimidin-2-yl)thiourea: is a chemical compound with the molecular formula C6H8N4S It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyrimidin-2-yl)thiourea typically involves the reaction of 4-methylpyrimidine-2-amine with thiocyanate or isothiocyanate under suitable conditions. One common method is as follows:
Starting Materials: 4-methylpyrimidine-2-amine and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions.
Procedure: The 4-methylpyrimidine-2-amine is dissolved in the solvent, and ammonium thiocyanate is added. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpyrimidin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(4-methylpyrimidin-2-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiourea moiety can interact with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
- N-(pyrimidin-2-yl)thiourea
- N-(4-chloropyrimidin-2-yl)thiourea
- N-(4-methoxypyrimidin-2-yl)thiourea
Comparison: N-(4-methylpyrimidin-2-yl)thiourea is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to N-(pyrimidin-2-yl)thiourea, the methyl group can enhance lipophilicity and potentially improve membrane permeability. The presence of different substituents on the pyrimidine ring, such as chloro or methoxy groups, can significantly alter the compound’s electronic properties and reactivity, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHDUHMPJCCCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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